molecular formula C9H9BrN2O B11869468 7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one CAS No. 2227205-08-3

7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one

Cat. No.: B11869468
CAS No.: 2227205-08-3
M. Wt: 241.08 g/mol
InChI Key: JIAKQXSLRHHLMQ-UHFFFAOYSA-N
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Description

7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the use of a palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit, followed by a Buchwald-Hartwig amination/C-H activation reaction to form the pyrrolo[2,3-c]pyridin-2-one core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclization, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while cyclization reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential lead compound for drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and migration . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-c]pyridine derivatives and pyrrolopyrazine derivatives. These compounds share structural similarities and may exhibit similar biological activities.

Uniqueness

What sets 7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the dimethyl groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.

Properties

CAS No.

2227205-08-3

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

7-bromo-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2-one

InChI

InChI=1S/C9H9BrN2O/c1-9(2)5-3-4-11-7(10)6(5)12-8(9)13/h3-4H,1-2H3,(H,12,13)

InChI Key

JIAKQXSLRHHLMQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=NC=C2)Br)NC1=O)C

Origin of Product

United States

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